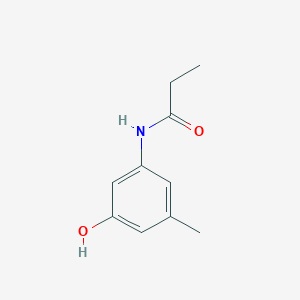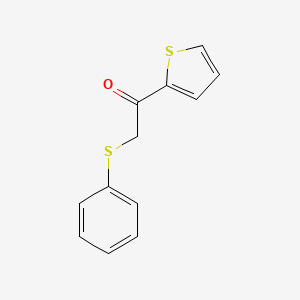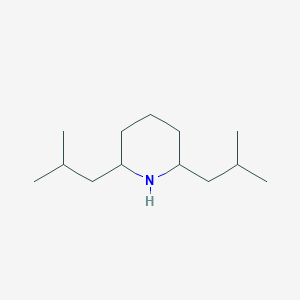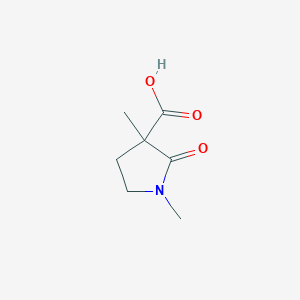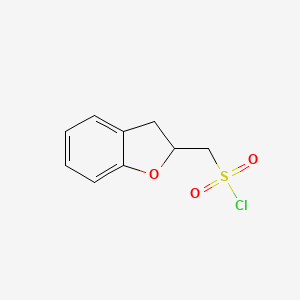
2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C₉H₉ClO₃S. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride typically involves the reaction of 2,3-dihydrobenzofuran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The benzofuran ring can undergo oxidation to form benzofuran-2-carboxylic acid derivatives or reduction to form dihydrobenzofuran derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For instance, the sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar chemical properties.
Benzofuran-2-carboxylic acid: An oxidized derivative of benzofuran.
Uniqueness
2,3-Dihydro-1-benzofuran-2-ylmethanesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential biological activities compared to its parent and related compounds .
Properties
Molecular Formula |
C9H9ClO3S |
|---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h1-4,8H,5-6H2 |
InChI Key |
KXTBDGYPDCWBGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13216466.png)

![2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13216472.png)

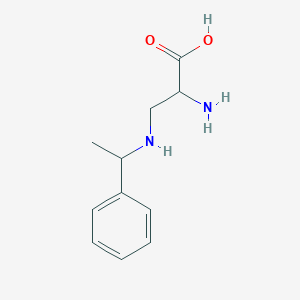

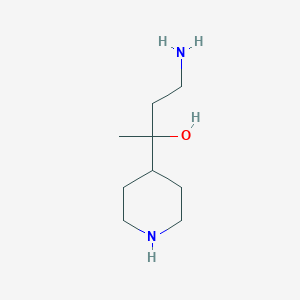

![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13216518.png)
